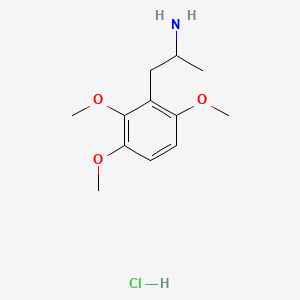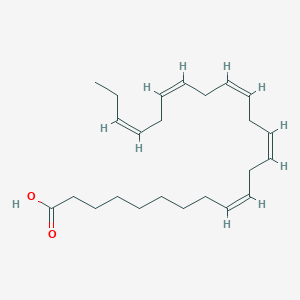
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
Descripción general
Descripción
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid is a polyunsaturated fatty acid (PUFA) with a chain of 24 carbon atoms and five cis double bonds. While the provided papers do not directly discuss this specific fatty acid, they do provide insights into the analysis and synthesis of similar long-chain fatty acids, which can be relevant for understanding the properties and behavior of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid.
Synthesis Analysis
The synthesis of long-chain fatty acids can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 15-tetracosynoic acid and 19-octacosynoic acid described in paper and involves the coupling of 1-decyne to the lithio-salt of an omega-bromoacid, followed by homologation and oxidation steps. These methods could potentially be adapted for the synthesis of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid by altering the length of the carbon chain and the position of the double bonds.
Molecular Structure Analysis
The molecular structure of fatty acids is crucial for their function and properties. Techniques such as NMR spectroscopy, as mentioned in paper , are essential for identifying the structure of synthesized compounds. The presence of multiple double bonds in 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid would influence its shape and flexibility, which in turn could affect its interactions with other molecules.
Chemical Reactions Analysis
Fatty acids can undergo various chemical reactions, including oxidation and interesterification. The stability of a fatty acid can be affected by the degree of unsaturation; for instance, the saturated tricosanoic acid is noted for its stability compared to the monounsaturated nervonic acid in paper . The presence of multiple double bonds in 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid would likely make it more reactive than saturated fatty acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of fatty acids, such as solubility and melting point, are influenced by their molecular structure. The solubility issue of saturated fatty acids like tricosanoic acid is highlighted in paper , suggesting that the more unsaturated 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid might have different solubility characteristics. Additionally, the presence of double bonds could lower the melting point compared to saturated fatty acids.
Relevant Case Studies
While the provided papers do not include case studies on 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid, they do offer insights into the biological activities of similar fatty acids. For instance, paper discusses the cytotoxic activity of certain fatty acids against carcinoma cells, which could be relevant when considering the biological implications of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid in medical research.
Aplicaciones Científicas De Investigación
Antifungal Properties
- Red Algae Derivatives: A study by Feng et al. (2015) isolated new polyunsaturated fatty acid ethyl esters, including a derivative of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid, from the red alga Laurencia okamurai. These compounds demonstrated antifungal activity against several fungi like Candida glabrata and Aspergillus fumigatus (Feng et al., 2015).
Pheromone Research
- Insect Pheromone Identification: Lee et al. (2021) identified components of the sex pheromone of the Korean Dioryctria abietella population, including a compound similar in structure to 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. This research aids in understanding insect communication and developing pheromone traps for pest control (Lee et al., 2021).
Characterization of Fatty Acid Isomers
- Identification in Linseed Oil: Gómez-Cortés et al. (2016) identified minor geometrical isomers of α-linolenic acid (ALA) in linseed oil, which included isomers similar to 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. This research contributes to a better understanding of fatty acid composition in food sources (Gómez-Cortés et al., 2016).
Biosynthesis in Marine Organisms
- Biosynthesis in Winter Moth: Wang et al. (2013) studied the biosynthesis of pheromone polyenes in the winter moth, which are structurally related to 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. This research sheds light on the biological pathways and regulatory mechanisms in marine organisms (Wang et al., 2013).
Anti-inflammatory Properties
- Microalgae Study: A study by De los Reyes et al. (2014) on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana revealed the presence of oxylipins, structurally similar to 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid, exhibiting TNF-α inhibitory activity. This suggests potential anti-inflammatory applications (De los Reyes et al., 2014).
Propiedades
IUPAC Name |
(9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTIBOCVSPURCS-JLNKQSITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709187 | |
| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetracosapentaenoic acid (24:5n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | |
CAS RN |
68378-48-3 | |
| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



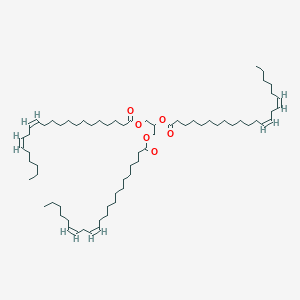
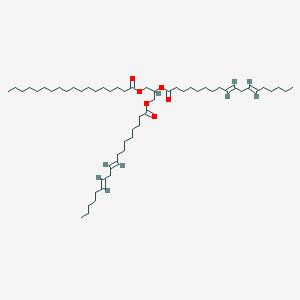
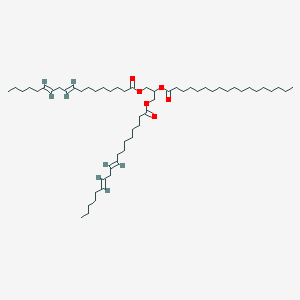
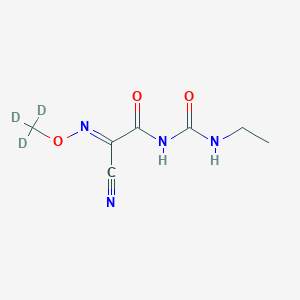
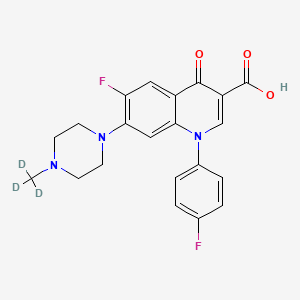
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
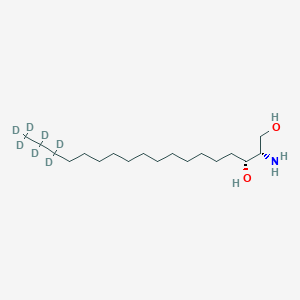
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
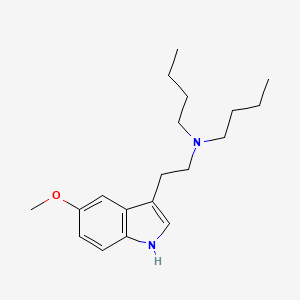
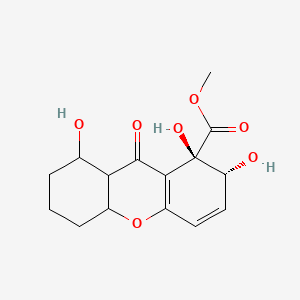
![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
